Zolazepam-d3: A Technical Guide for Researchers
Zolazepam-d3: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical structure and properties of Zolazepam-d3. This document provides a detailed overview of its chemical characteristics, mechanism of action, and potential applications in experimental settings.
Chemical Structure and Properties
Zolazepam-d3 is the deuterated analog of Zolazepam, a pyrazolodiazepinone derivative. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium atoms. Based on common synthetic labeling strategies for creating internal standards for mass spectrometry, the deuterium atoms are most likely located on one of the methyl groups.
Chemical Structure of Zolazepam:
Inferred Chemical Structure of Zolazepam-d3:
The most probable structure of Zolazepam-d3 involves the replacement of the three hydrogens on the N1-methyl group with deuterium.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Zolazepam and the inferred properties of Zolazepam-d3. It is important to note that while the chemical behavior of isotopologues is very similar, there are slight differences in their physical properties, primarily due to the increased mass of deuterium.
| Property | Zolazepam | Zolazepam-d3 (inferred) | Source |
| Chemical Formula | C₁₅H₁₅FN₄O | C₁₅H₁₂D₃FN₄O | [1] |
| Molecular Weight | 286.30 g/mol | 289.32 g/mol | [2] |
| IUPAC Name | 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][3][4]diazepin-7(1H)-one | 4-(2-fluorophenyl)-6,8-dihydro-1,3-dimethyl-8-(methyl-d3)pyrazolo[3,4-e][3][4]diazepin-7(1H)-one | Inferred |
| CAS Number | 31352-34-2 | Not available | |
| Appearance | White to off-white crystalline solid | Expected to be similar to Zolazepam | |
| Solubility | Water soluble | Expected to be similar to Zolazepam | [3] |
Mechanism of Action
Zolazepam is a benzodiazepine, and its mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[5] GABA is the primary inhibitory neurotransmitter in the central nervous system.[6]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[6]
Zolazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the frequency of channel opening, leading to an enhanced influx of chloride ions and a greater inhibitory effect.[7] This mechanism is responsible for the anxiolytic, sedative, and muscle relaxant properties of Zolazepam.
Signaling Pathway Diagram
Caption: GABA-A receptor signaling pathway modulated by Zolazepam-d3.
Experimental Protocols
Zolazepam-d3 is primarily intended for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of Zolazepam in biological matrices. The following provides a general experimental protocol for such an application.
Quantification of Zolazepam in Plasma using LC-MS/MS
Objective: To determine the concentration of Zolazepam in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Zolazepam-d3 as an internal standard.
Methodology:
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Sample Preparation:
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Thaw plasma samples at room temperature.
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To 100 µL of plasma, add 10 µL of a known concentration of Zolazepam-d3 solution (e.g., 100 ng/mL in methanol) and vortex briefly.
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Perform protein precipitation by adding 300 µL of acetonitrile.
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Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate Zolazepam from matrix components.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Positive electrospray ionization (ESI+).
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Multiple Reaction Monitoring (MRM):
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Zolazepam: Monitor the transition of the parent ion (m/z 287.1) to a specific product ion.[8]
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Zolazepam-d3: Monitor the transition of the parent ion (m/z 290.1) to a corresponding product ion.
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Optimize collision energy and other MS parameters for maximum signal intensity.
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Data Analysis:
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Construct a calibration curve by plotting the ratio of the peak area of Zolazepam to the peak area of Zolazepam-d3 against the concentration of Zolazepam standards.
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Determine the concentration of Zolazepam in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Experimental Workflow Diagram
References
- 1. Zolazepam United States Pharmacopeia (USP) Reference Standard 33754-49-3 [sigmaaldrich.com]
- 2. Zolazepam | C15H15FN4O | CID 35775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Xylazine–Tiletamine–Zolazepam on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
